![molecular formula C17H17NO4S B404717 Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate CAS No. 133291-69-7](/img/structure/B404717.png)
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate, also known as Ethyl 2-(4-acetyl-5-anilinothiophen-2-yl)malonate, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of thioflavine T, which is a benzothiazole dye that binds to amyloid fibrils. Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been used as a fluorescent probe for the detection of amyloid fibrils in biological systems.
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate include Bcl-2-like protein 11 , G-protein coupled receptor 55 , and Heat shock factor protein 1 . These proteins play crucial roles in cell survival, signal transduction, and stress response, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their function . The exact nature of these interactions and the resulting changes in target function are currently under investigation.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, binding to Heat Shock Factor-1 (HSF-1) can modulate the stress response pathway . The downstream effects of these pathway modulations are complex and depend on the specific cellular context .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific interactions with its targets and the biochemical pathways it affects . For example, modulation of the stress response pathway via HSF-1 could have broad impacts on cellular function .
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate as a fluorescent probe for the detection of amyloid fibrils in biological systems include its high sensitivity, specificity, and selectivity. The compound has a high affinity for amyloid fibrils and emits a strong fluorescence signal upon binding, allowing for the visualization and quantification of amyloid fibrils in biological samples.
The limitations of using Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate include its potential cytotoxicity and photobleaching. The compound may induce cytotoxic effects on living cells at high concentrations, and its fluorescence signal may be reduced or eliminated upon prolonged exposure to light.
Future Directions
The future directions for the use of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate in scientific research include the development of new diagnostic and therapeutic applications for the detection and treatment of amyloid-related diseases. The compound may also be used in the development of new imaging techniques for the visualization of amyloid fibrils in vivo. Additionally, the synthesis of new derivatives of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate may lead to the development of more sensitive and specific fluorescent probes for the detection of amyloid fibrils in biological systems.
Synthesis Methods
The synthesis of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate involves the reaction of ethyl acetoacetate with 4-acetyl-5-anilino-2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been used in scientific research for the detection of amyloid fibrils in biological systems. Amyloid fibrils are insoluble protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The detection of amyloid fibrils in biological samples is important for the diagnosis and treatment of these diseases.
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate is a fluorescent probe that binds to amyloid fibrils and emits a strong fluorescence signal upon excitation with light. This property of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been utilized in the development of several diagnostic and therapeutic applications. For example, Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been used to detect amyloid fibrils in the brain tissue of Alzheimer's disease patients, which can aid in the early diagnosis of the disease.
properties
IUPAC Name |
ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-16(21)10-14(20)15-9-13(11(2)19)17(23-15)18-12-7-5-4-6-8-12/h4-9,18H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAFXFSKSBODOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(S1)NC2=CC=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate |
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